Structural Distinction from the Lead BDK Inhibitor BT2 and its Consequences
The target compound contains a critical 3-amido-1,4-benzodioxine moiety which is absent in the prototypical benzothiophene carboxylate BDK inhibitor BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid). This structural feature, incorporating a hydrogen bond donor/acceptor pair and a larger scaffold, suggests a divergent binding mode, as BT2's allosteric inhibition of BDK (IC50 = 3.19 µM) depends on a free 2-carboxylic acid and specific halogen substitutions [1]. The target compound's bulkier amide linkage may abrogate or significantly alter BDK affinity, potentially redirecting activity toward other targets, such as the HSF1 pathway targeted by related amido-benzodioxine derivatives in patent US9701664 [2].
| Evidence Dimension | Molecular structure and protein binding interaction hypothesis |
|---|---|
| Target Compound Data | Contains 3-(2,3-dihydro-1,4-benzodioxine-6-amido) and 2-ethyl carboxylate groups |
| Comparator Or Baseline | BT2: 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid |
| Quantified Difference | Not applicable; structural comparison only. |
| Conditions | In silico structural analysis vs. BDK crystal structure (PDB 4E00) |
Why This Matters
The distinct functional groups prevent direct assumption of identical BDK inhibitory activity, necessitating specific testing for this target if a selective metabolic probe is required for procurement.
- [1] Tso, S.-C., et al. (2014). Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase. Journal of Biological Chemistry, 289(30), 20583-20593. View Source
- [2] Inventor et al. (Assignee). (2017). Fused 1,4-dihydrodioxin derivatives as inhibitors of heat shock transcription factor 1. U.S. Patent No. 9,701,664 B2. View Source
